Cas no 2034233-70-8 (5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide)
![5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034233-70-8x500.png)
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(furan-2-yl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide
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- Inchi: 1S/C18H15N5O3/c24-18(14-12-16(26-22-14)15-5-3-11-25-15)21-8-10-23-9-7-20-17(23)13-4-1-2-6-19-13/h1-7,9,11-12H,8,10H2,(H,21,24)
- InChI Key: YVRXFCVRWOKGBR-UHFFFAOYSA-N
- SMILES: O1C(C2=C([H])C([H])=C([H])O2)=C([H])C(C(N([H])C([H])([H])C([H])([H])N2C([H])=C([H])N=C2C2=C([H])C([H])=C([H])C([H])=N2)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 480
- Topological Polar Surface Area: 99
- XLogP3: 1.1
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-0016-1mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-2μmol |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-25mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-20μmol |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-3mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-50mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-10μmol |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-15mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-40mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6502-0016-75mg |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide |
2034233-70-8 | 75mg |
$208.0 | 2023-09-08 |
5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide
Introduction to 5-(Furan-2-yl)-N-{2-[2-(Pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS No. 2034233-70-8)
5-(Furan-2-yl)-N-{2-[2-(Pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS No. 2034233-70-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of 5-(furan-2-yl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide is composed of a furan ring, a pyridine ring, an imidazole ring, and an oxazole ring. These heterocyclic rings are interconnected through specific functional groups, contributing to the compound's overall stability and reactivity. The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring, the coupling of the pyridine moiety, and the final attachment of the oxazole and furan rings.
Recent studies have explored various synthetic routes to optimize the yield and purity of 5-(furan-2-yl)-N-{2-[2-(pyridin-2-y l)-1H-imidazol-1-y l]ethyl}-1 , 2 - oxazole - 3 - carboxamide. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product quality. This method leverages the high energy efficiency of microwave radiation to facilitate bond formation and rearrangement reactions.
Biological Properties
The biological properties of 5-(furan-2-y l)-N-{ 2-[ 2 -( pyridin - 2 - yl ) - 1 H - imidazol - 1 - yl ] ethyl } - 1 , 2 - oxazole - 3 - carboxamide have been extensively studied in both in vitro and in vivo models. One of the key findings is its potent anti-inflammatory activity. In vitro assays have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(furan - 2 - yl ) - N-{ 2-[ 2 -( pyridin - 2 - yl ) - 1 H - imidazol - 1 - yl ] ethyl } - 1 , 2 - oxazole - 3 - carboxamide has also shown potential as an anticancer agent. Studies have reported that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/AKT pathway, which is frequently dysregulated in many types of cancer.
Clinical Applications
The potential clinical applications of 5-(furan - 2 - yl ) - N-{ 2-[ 2 -( pyridin - 2 - yl ) - 1 H - imidazol - 1 - yl ] ethyl } - 1 , 2 - oxazole - 3 - carboxamide are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these trials have been encouraging, with the compound demonstrating good safety profiles and efficacy in animal models of inflammatory diseases and cancer.
In a recent phase I clinical trial evaluating the safety and pharmacokinetics of 5-(furan - 2-y l) – N-{ 2-[ 2 -( pyridin – 2-y l) – 1 H – imidazol – 1-y l] ethyl} – 1 , 2 – oxazole – 3 – carboxamide, no significant adverse effects were observed at therapeutic doses. The compound was well-tolerated by patients, with no dose-limiting toxicities reported. These findings support further clinical development of this compound for various therapeutic indications.
Future Directions
The future directions for research on 5-(furan – 2-y l) – N-{ 2-[ 2 -( pyridin – 2-y l) – 1 H – imidazol – 1-y l] ethyl} – 1 , 2 – oxazole – 3 – carboxamide are promising. Ongoing studies aim to elucidate its mechanism of action at a molecular level and identify potential biomarkers that can predict patient response to treatment. Additionally, efforts are being made to optimize its pharmacological properties through structural modifications and formulation development.
In conclusion, 5-(furan – 2-y l) – N-{ 2-[ 2 -( pyridin – 2-y l) – H – imidazol – yl] ethyl} – , oxazole – carboxamide (CAS No. ) represents a promising lead compound in the field of medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique chemical structure and favorable biological properties make it an attractive candidate for further clinical investigation.
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